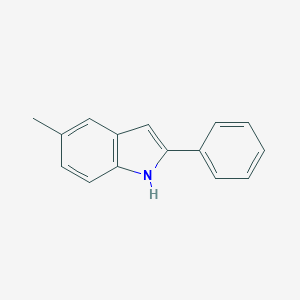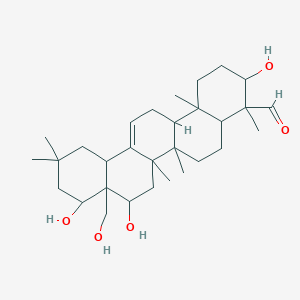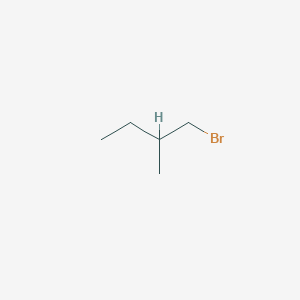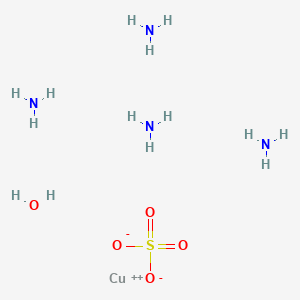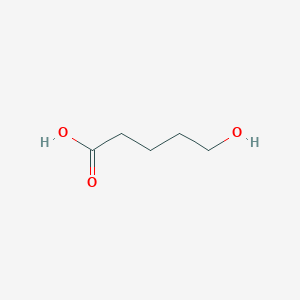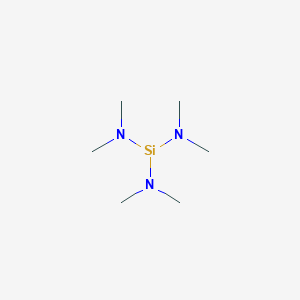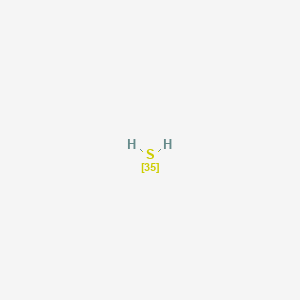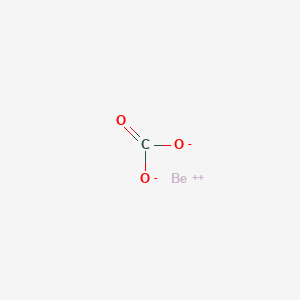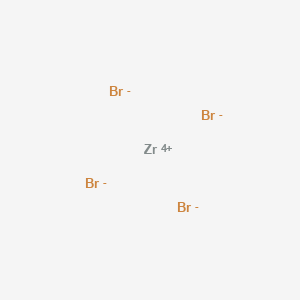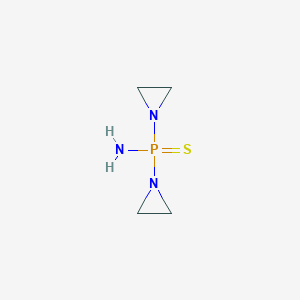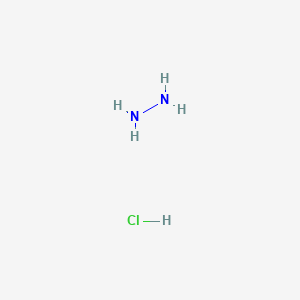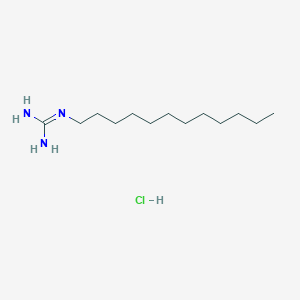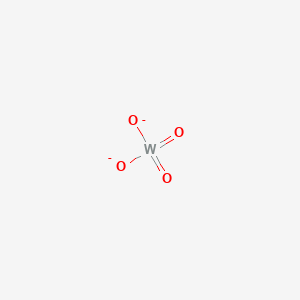
Tungstate
描述
Tungstate refers to the anion of tungsten in its highest oxidation state, typically represented as WO₄²⁻. Tungstates are salts or esters of tungstic acid and are commonly found in minerals such as scheelite (calcium this compound) and wolframite (iron manganese this compound). These compounds are known for their high density, hardness, and high melting points, making them valuable in various industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: Tungstates can be synthesized through several methods, including:
Hydrothermal Method: This involves reacting tungsten trioxide with a suitable base under high temperature and pressure conditions.
Sol-Gel Method: This method involves the transition of a solution system from a liquid “sol” into a solid “gel” phase.
High-Temperature Calcination: This process involves heating tungsten compounds in the presence of oxygen to form tungstates.
Industrial Production Methods: Industrially, tungstates are often produced from tungsten ores. For example, sodium tungstate can be produced by digesting tungsten ores like wolframite with sodium hydroxide and water, followed by crystallization . Another method involves the smelting of wolframite with sodium carbonate and silica at high temperatures to produce sodium this compound .
Types of Reactions:
Oxidation and Reduction: Tungstates can undergo redox reactions, where they act as mild oxidizing agents.
Substitution: Tungstates can participate in substitution reactions, where one or more atoms in the compound are replaced by other atoms or groups.
Condensation: Upon acidification, this compound solutions can condense to form isopolytungstates.
Common Reagents and Conditions:
Oxidation: Sodium this compound can be used as a catalyst for the oxidation of alcohols to aldehydes or ketones.
Reduction: Tungstates can be reduced by organic materials to form complex this compound (V, VI) solutions.
Major Products:
Tungsten Trioxide: Formed by treating sodium this compound with hydrochloric acid.
Isopolytungstates: Formed upon acidification of this compound solutions.
科学研究应用
Tungstates have a wide range of applications in scientific research:
Chemistry: Used as catalysts in organic synthesis, such as in the epoxidation of alkenes.
Biology and Medicine: Sodium tungstate has shown potential in enhancing insulin activity and glucose metabolism, making it useful in diabetes research.
Electrochemistry: Transition metal this compound-based nanomaterials are used in supercapacitors, Li-ion batteries, and electrocatalysis.
作用机制
Tungstates primarily exert their effects through their ability to facilitate and catalyze various chemical reactions. As a source of tungsten ions, they act as mild oxidizing agents. The tungstate ion interacts with other substances to alter their chemical structure, typically enhancing their reactivity or modifying their oxidative state . This reactivity is crucial in organic synthesis and the production of phosphors.
相似化合物的比较
Molybdates (MoO₄²⁻): Similar to tungstates, molybdates are salts of molybdic acid and share similar chemical properties.
Chromates (CrO₄²⁻): Chromates are salts of chromic acid and are known for their strong oxidizing properties.
Uniqueness of Tungstates:
Higher Density and Hardness: Tungstates have higher density and hardness compared to molybdates and chromates, making them more suitable for certain industrial applications.
Catalytic Properties: Tungstates are effective catalysts in various organic reactions, particularly in oxidation processes.
Tungstates, with their unique properties and wide range of applications, continue to be a significant area of research and industrial interest.
属性
IUPAC Name |
dioxido(dioxo)tungsten | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4O.W/q;;2*-1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYZMCDFOULPGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][W](=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O4W-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51682-10-1 (Parent), Array | |
| Record name | Tungstate ion | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012737869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tungstate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051682101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
247.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12737-86-9, 51682-10-1 | |
| Record name | Tungstate ion | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012737869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tungstate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051682101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TUNGSTATE ION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SW0Y0WQ46I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


